![molecular formula C20H18ClF3N4O2S2 B2423106 N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide CAS No. 338422-25-6](/img/structure/B2423106.png)
N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide
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Overview
Description
The compound “N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is known for its multidirectional biological activity and significant antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 1,2,4-triazole ring, a sulfanyl group, and a trifluoromethyl group . The presence of these groups can significantly influence the compound’s chemical properties and biological activity.Scientific Research Applications
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. Unlike the numerous protocols available for functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . These esters play a crucial role in constructing complex molecules.
- The catalytic protodeboronation of pinacol boronic esters enables a formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers achieved this hydromethylation sequence. Notably, it was applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- The compound’s allyl group and triazole moiety may participate in formylation reactions. For instance, visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen (in the absence of an external photosensitizer) has been developed. This reaction yields the corresponding formamides under mild conditions .
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Formylation Reactions
Future Directions
properties
IUPAC Name |
4-chloro-N-[[4-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N4O2S2/c1-2-11-28-18(12-25-32(29,30)17-9-7-16(21)8-10-17)26-27-19(28)31-13-14-3-5-15(6-4-14)20(22,23)24/h2-10,25H,1,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVXUTYPSLVEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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